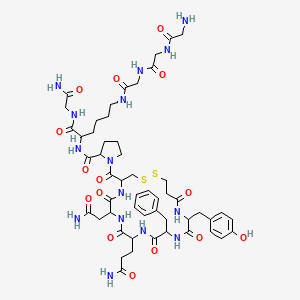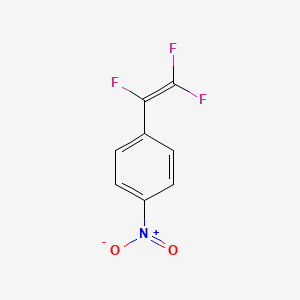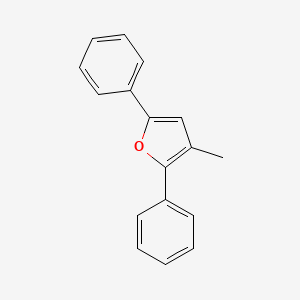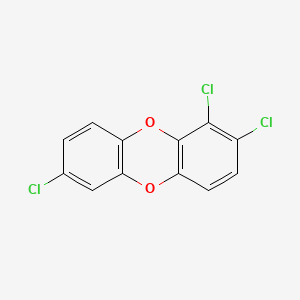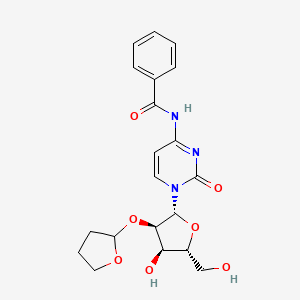
N-Benzoyl-2'-O-oxolan-2-ylcytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoyl-2’-O-oxolan-2-ylcytidine is a synthetic nucleoside analog, which is structurally related to cytidine This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom and an oxolan ring attached to the 2’ oxygen atom of the ribose moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-O-oxolan-2-ylcytidine typically involves the benzoylation of cytidine derivatives. One common method includes the reaction of cytidine with benzoyl chloride in the presence of a base such as pyridine. The oxolan ring can be introduced through a subsequent reaction with an appropriate oxirane derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of N-Benzoyl-2’-O-oxolan-2-ylcytidine may involve large-scale benzoylation and oxolan ring formation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzoyl-2’-O-oxolan-2-ylcytidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoyl ketones, while reduction can produce benzoyl alcohols .
Wissenschaftliche Forschungsanwendungen
N-Benzoyl-2’-O-oxolan-2-ylcytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a probe for studying nucleic acid interactions and enzyme mechanisms.
Industry: It is utilized in the development of pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of N-Benzoyl-2’-O-oxolan-2-ylcytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets enzymes involved in DNA and RNA synthesis, leading to the inhibition of nucleic acid replication and transcription. This can result in the suppression of viral replication or the inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzoyl-2’-deoxycytidine
- N-Benzoyl-2’-O-methylcytidine
- N-Benzoyl-2’-O-methoxyethyladenosine
Uniqueness
N-Benzoyl-2’-O-oxolan-2-ylcytidine is unique due to the presence of the oxolan ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzoylated nucleosides and enhances its potential as a therapeutic agent .
Eigenschaften
CAS-Nummer |
87865-87-0 |
|---|---|
Molekularformel |
C20H23N3O7 |
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(oxolan-2-yloxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C20H23N3O7/c24-11-13-16(25)17(30-15-7-4-10-28-15)19(29-13)23-9-8-14(22-20(23)27)21-18(26)12-5-2-1-3-6-12/h1-3,5-6,8-9,13,15-17,19,24-25H,4,7,10-11H2,(H,21,22,26,27)/t13-,15?,16-,17-,19-/m1/s1 |
InChI-Schlüssel |
KQGIYHYGPNHJCG-RWNSOOOGSA-N |
Isomerische SMILES |
C1CC(OC1)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)CO)O |
Kanonische SMILES |
C1CC(OC1)OC2C(C(OC2N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


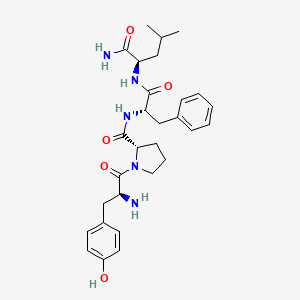

![3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14412525.png)
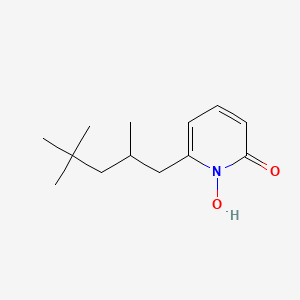
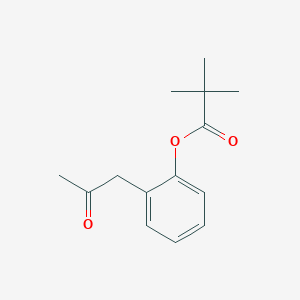
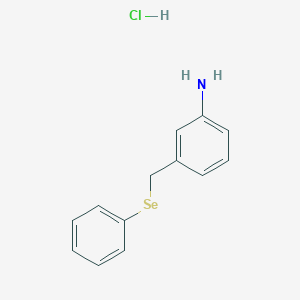
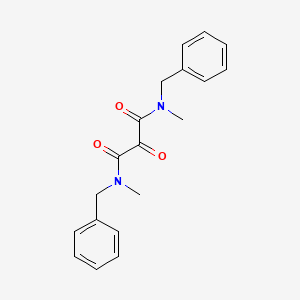
![8-(Benzenesulfonyl)-8-(3-methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14412554.png)
